- Treatment of metabolic disorders in equine animals, United States, , ,
Cas no 946525-30-0 ((2-Bromo-5-iodophenyl)methanol)

946525-30-0 structure
Product Name:(2-Bromo-5-iodophenyl)methanol
CAS No:946525-30-0
Molecular Formula:C7H6BrIO
Molecular Weight:312.930413722992
MDL:MFCD11044842
CID:1065690
PubChem ID:53424372
(2-Bromo-5-iodophenyl)methanol Properties
Names and Identifiers
-
- 2-BROMO-5-IODOBENZYLALCOHOL
- (2-Bromo-5-iodophenyl)methanol
- 2-bromo-5-iodoBenzenemethanol
- 2-BROMO-5-IODOBENZYL ALCOHOL
- 2-bromo-5-iodobenzylalcohol
- WDXHGFYJUQMFDV-UHFFFAOYSA-N
- Benzenemethanol, 2-bromo-5-iodo-
- (2-Bromo-5-iodo-phenyl)-methanol
- CL9121
- AS05950
- CM13297
- 4-Bromo-3-hydroxymethyl-1-iodo-benzene
- AK158350
- ST24033832
- Z1150
- 2-Bromo-5-iodobenzenemethanol (ACI)
- SCHEMBL1713834
- WMB52530
- SY110675
- DTXSID20698488
- AKOS024258482
- DS-9342
- MFCD11044842
- Z1269159494
- EN300-2950157
- CS-0031364
- DA-26783
- 946525-30-0
- AS-813/43501691
- AC-30706
- 2-Bromo-5-iodobenzyl alcohol, 97%
-
- MDL: MFCD11044842
- InChIKey: WDXHGFYJUQMFDV-UHFFFAOYSA-N
- Inchi: 1S/C7H6BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2
- SMILES: BrC1C(CO)=CC(I)=CC=1
Computed Properties
- Exact Mass: 311.86467g/mol
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 1
- Monoisotopic Mass: 311.86467g/mol
- Heavy Atom Count: 10
- Complexity: 110
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 2.4
- Topological Polar Surface Area: 20.2
Experimental Properties
- Melting Point: 112-116 °C
- Solubility: Slightly soluble (1.6 g/l) (25 º C),
- Density: 2.211±0.06 g/cm3 (20 ºC 760 Torr),
(2-Bromo-5-iodophenyl)methanol Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00H66P-1g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 98% | 1g |
$6.00 | 2025-03-14 | |
A2B Chem LLC | AI00369-1g |
2-Bromo-5-iodobenzyl alcohol |
946525-30-0 | 98% | 1g |
$6.00 | 2024-07-18 | |
Aaron | AR00H6F1-1g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 98% | 1g |
$4.00 | 2025-01-24 | |
abcr | AB440740-5 g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 5g |
€98.70 | 2023-04-22 | ||
Alichem | A014001070-250mg |
2-Bromo-5-iodobenzyl alcohol |
946525-30-0 | 97% | 250mg |
$499.20 | 2023-08-31 | |
Ambeed | A200673-1g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 98% | 1g |
$7.0 | ||
Apollo Scientific | OR61452-5g |
2-Bromo-5-iodobenzyl alcohol |
946525-30-0 | 5g |
£15.00 | 2025-02-20 | ||
Chemenu | CM102432-25g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 95+% | 25g |
$156 | ||
Enamine | EN300-2950157-0.05g |
(2-bromo-5-iodophenyl)methanol |
946525-30-0 | 95.0% | 0.05g |
$19.0 | 2025-03-19 | |
eNovation Chemicals LLC | D621261-5G |
(2-bromo-5-iodophenyl)methanol |
946525-30-0 | 97% | 5G |
$120 | 2022-09-06 |
(2-Bromo-5-iodophenyl)methanol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, 20 °C; cooled
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Reference
- Treatment of metabolic disorders in canine animals, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt
Reference
- Treatment of metabolic disorders in feline animals, United States, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Reference
- Crystalline complex of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(ss-D-glucopyranos-1-yl)-benzene, methods for its preparation and the use thereof for preparing medicaments, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
- Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Reference
- Process for the preparation of glucopyranosyl-substituted benzonitriles for use as therapeutic agents treating metabolic disorders, United States, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 10 - 15 °C; 12 - 16 h, 10 - 15 °C
Reference
- Preparation method of 2-bromo-5-iodo-benzyl alcohol, China, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 10 - 25 °C
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 10 - 30 °C; 2 h, rt; rt → 66 °C; 2 h, 66 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 10 - 30 °C; 2 h, rt; rt → 66 °C; 2 h, 66 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- Method for preparation of 2-bromo-5-iodobenzylalcohol, China, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 4 h, rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
Reference
- Preparation of bicyclic proline compounds as transient receptor potential channel antagonists, World Intellectual Property Organization, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 5 - 20 h, 0 - 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
Reference
- Process for preparing 5-iodo-2-bromobenzyl alcohol, China, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 30 min, rt
Reference
- (Benzofuranyl)aminoalkyl-substituted boronic acid derivatives and their preparation and use for the treatment of viral infections, World Intellectual Property Organization, , ,
Synthetic Circuit 12
Reaction Conditions
Reference
- Processes for preparing peptide analog as antiviral agent, World Intellectual Property Organization, , ,
(2-Bromo-5-iodophenyl)methanol Raw materials
- 2-Bromo-5-iodobenzaldehyde
- 2-Bromo-5-iodobenzoyl chloride
- 2-Bromo-5-iodobenzoic acid
- 1-bromo-2-(bromomethyl)-4-iodobenzene
(2-Bromo-5-iodophenyl)methanol Preparation Products
(2-Bromo-5-iodophenyl)methanol Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
(CAS:946525-30-0)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
(CAS:946525-30-0)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
(2-Bromo-5-iodophenyl)methanol Related Literature
-
1. Back cover
-
Marinela M. Dîrtu,N. N. Adarsh,Anil D. Naik,Koen Robeyns,Yann Garcia New J. Chem., 2016,40, 9025-9029
-
Francesco Greco Soft Matter, 2015,11, 6045-6054
-
Yuanyuan Zhu,Boyu Li,Cui Wang,Zhenghao Dong,Xiaoling Zhong,Kairong Wang,Wenjin Yan Org. Biomol. Chem., 2017,15, 4544-4547
-
Baiyuan Yang,Tina Zöllner,Peter Gebhardt,Ute Möllmann,Marvin J. Miller Org. Biomol. Chem., 2010,8, 691-697
-
Kirsten D. Huinink,Bert Lambooij,Karola Jansen-van Zelm,Thomas I. F. H. Cremers,Wim van Oeveren,Petra L. Bakker,Kor Venema,Ben H. C. Westerink,Jakob Korf Analyst, 2010,135, 390-396
-
Seyed-Fakhreddin Torabi Faraday Discuss., 2011,149, 125-135
-
Lucia Wittner,Zita Hegedűs,Ivan Ranđelović,József Tóvári,Tímea Szabó,Bence Szilágyi,Mátyás Milen RSC Adv., 2021,11, 12802-12807
-
Hui Zhao Food Funct., 2022,13, 7000-7019
-
Rakesh C. Puthenkalathil,Mihajlo Etinski,Bernd Ensing Phys. Chem. Chem. Phys., 2020,22, 10447-10454
946525-30-0 ((2-Bromo-5-iodophenyl)methanol) Related Products
- 3896-29-5(2',6'-Difluoroacetanilide)
- 109-19-3(Butyl 3-methylbutanoate)
- 3796-24-5(4-(Trifluoromethyl)pyridine)
- 3176-79-2(Solvent Red 25 (Technical Grade))
- 3883-57-6(2-Methyl-3-oxocyclopent-1-en-1-yl acetate)
- 485-63-2(3',4',7-Trihydroxyisoflavone)
- 3484-10-4(2-Methyl-4-nitroindole)
- 2610-11-9(Chlorantine Fast Red 5B)
- 104-87-0(4-Methylbenzaldehyde)
- 101-41-7(Methyl phenylacetate)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:946525-30-0)(2-Bromo-5-iodophenyl)methanol

Purity:99%
Quantity:500g
Price($):364.0